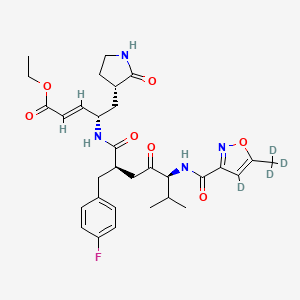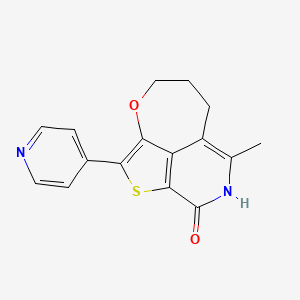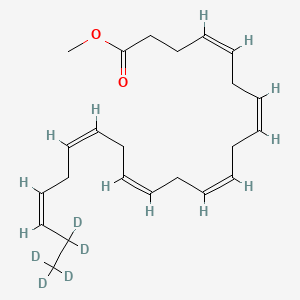
Docosahexaenoic acid-d5 methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Docosahexaenoic acid-d5 methyl ester is a deuterated form of docosahexaenoic acid methyl ester. It is primarily used as an internal standard for the quantification of docosahexaenoic acid methyl ester by gas chromatography or liquid chromatography-mass spectrometry. This compound is an esterified form of docosahexaenoic acid, which is an omega-3 fatty acid known for its significant role in human health, particularly in brain and eye development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Docosahexaenoic acid-d5 methyl ester can be synthesized through the esterification of docosahexaenoic acid with methanol in the presence of a catalyst. The deuterated form is achieved by using deuterated methanol (CD3OD) instead of regular methanol. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) for purification. The process begins with the extraction of docosahexaenoic acid from sources such as fish oil or microalgae. The extracted docosahexaenoic acid is then esterified with deuterated methanol. The resulting product is purified using HPLC to achieve high purity levels suitable for research and analytical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Docosahexaenoic acid-d5 methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide can facilitate substitution reactions.
Major Products
Oxidation: Peroxides and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the reagents used
Applications De Recherche Scientifique
Docosahexaenoic acid-d5 methyl ester is widely used in scientific research due to its stability and deuterated nature. Some of its applications include:
Chemistry: Used as an internal standard in gas chromatography and liquid chromatography-mass spectrometry for the quantification of fatty acids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and cardiovascular health.
Industry: Utilized in the production of high-purity omega-3 fatty acid supplements .
Mécanisme D'action
Docosahexaenoic acid-d5 methyl ester exerts its effects primarily through its incorporation into cell membranes. The deuterated form allows for precise tracking and quantification in metabolic studies. It influences membrane fluidity and function, which in turn affects various cellular processes such as signal transduction and gene expression. The compound also plays a role in the regulation of inflammatory responses and oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Docosahexaenoic acid methyl ester: The non-deuterated form, commonly used in similar applications but lacks the precision of deuterated tracking.
Docosahexaenoic acid ethyl ester: Another esterified form of docosahexaenoic acid, used in dietary supplements.
Eicosapentaenoic acid methyl ester: An esterified form of another omega-3 fatty acid, eicosapentaenoic acid, with similar applications but different biological effects.
Uniqueness
Docosahexaenoic acid-d5 methyl ester is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in research settings where accurate measurement of fatty acid metabolism is crucial .
Propriétés
Formule moléculaire |
C23H34O2 |
|---|---|
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
methyl (4Z,7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4-,8-7-,11-10-,14-13-,17-16-,20-19-/i1D3,3D2 |
Clé InChI |
VCDLWFYODNTQOT-LYHKTJOJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC |
SMILES canonique |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
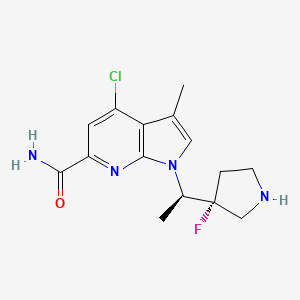
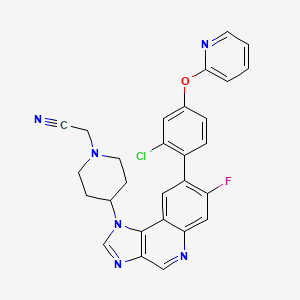

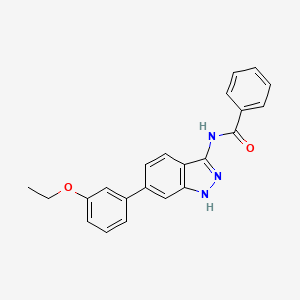


![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)

